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Antibody-drug conjugates (ADCs) are a class of biopharmaceutical drugs designed as a

targeted therapy for treating cancer. Unlike chemotherapy, which can damage healthy cells,

ADCs are intended to target and kill only cancer cells. An ADC is composed of three main

components: a monoclonal antibody that binds to a specific target antigen on the surface of

tumor cells, a highly potent cytotoxic payload to induce cell death, and a chemical linker that

connects the antibody to the payload.

The linker is a critical component of an ADC, as it ensures that the cytotoxic payload remains

attached to the antibody while in circulation and is released only upon reaching the target

tumor cells. The design and chemical properties of the linker significantly influence the stability,

efficacy, and safety of the ADC. This guide provides a detailed overview of ADC linkers,

including their types, mechanisms of action, and the experimental protocols used for their

characterization.

Types of ADC Linkers
ADC linkers can be broadly classified into two main categories: cleavable and non-cleavable

linkers. The choice of linker depends on the specific characteristics of the target antigen, the

payload, and the desired mechanism of action.

Cleavable Linkers
Cleavable linkers are designed to be stable in the systemic circulation and to release the

payload upon entering the target cell, where they are cleaved by specific intracellular
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conditions or enzymes. This targeted release mechanism minimizes off-target toxicity. There

are several types of cleavable linkers:

Hydrazone Linkers: These linkers are acid-sensitive and are designed to release the payload

in the acidic environment of endosomes and lysosomes (pH 5.0-6.5) after the ADC is

internalized by the tumor cell. The acidic environment protonates the hydrazone, leading to

its cleavage and the release of the drug.

Disulfide Linkers: These linkers are cleaved in the presence of high concentrations of

intracellular thiols, such as glutathione (GSH), which are found at significantly higher levels

inside cells compared to the bloodstream. This differential in GSH concentration allows for

the selective release of the payload within the target cell.

Peptide Linkers: These linkers are cleaved by specific lysosomal proteases, such as

cathepsin B, which are highly active within tumor cells. A commonly used peptide linker is the

valine-citrulline (vc) dipeptide, which is stable in circulation but is efficiently cleaved by

cathepsin B in the lysosome.

Non-Cleavable Linkers
Non-cleavable linkers do not contain a specific cleavage site and release the payload through

the degradation of the antibody backbone itself within the lysosome. After internalization and

lysosomal degradation of the ADC, the linker and the payload are released as a conjugate with

an amino acid residue from the antibody. This complex can still be cytotoxic. A common

example of a non-cleavable linker is a thioether linker.

Mechanisms of Action and Signaling Pathways
The following diagram illustrates the general mechanism of action of an ADC, from binding to

the tumor cell to the release of the cytotoxic payload.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13784200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Intracellular Space

Antibody-Drug
Conjugate (ADC)

Target Antigen

1. Binding

Tumor Cell

2. Internalization
(Endocytosis)

Endosome

Lysosome

Fusion

4. Payload Release

Linker Cleavage or
Antibody Degradation

5. Cytotoxicity
(Cell Death)

Click to download full resolution via product page

Caption: General mechanism of action of an antibody-drug conjugate (ADC).
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Comparison of Linker Properties
The choice of linker significantly impacts the pharmacokinetic and pharmacodynamic properties

of an ADC. The following table summarizes the key characteristics of different linker types.

Linker Type
Cleavage
Mechanism

Key Features Advantages Disadvantages

Hydrazone
Acid-catalyzed

hydrolysis
pH-sensitive

Good for

targeting acidic

tumor

microenvironmen

ts

Potential for

premature

release in

circulation

Disulfide
Thiol-disulfide

exchange

Sensitive to

intracellular

glutathione levels

High intracellular

vs. extracellular

stability

Susceptible to

reduction by

other thiols

Peptide (e.g., vc)

Proteolytic

cleavage by

lysosomal

enzymes

Specific enzyme-

mediated release

High stability in

circulation

Dependent on

target cell

protease

expression

Non-cleavable

(e.g., Thioether)

Antibody

degradation

Highly stable in

circulation

Reduced off-

target toxicity

Payload release

can be less

efficient

Experimental Protocols for Linker Characterization
A thorough characterization of the ADC linker is crucial for the development of a safe and

effective therapeutic. Key experimental protocols are outlined below.

Linker Stability Assays
Objective: To assess the stability of the linker and the potential for premature payload release

in systemic circulation.

Methodology:
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Incubate the ADC in human plasma at 37°C for a defined period (e.g., 0, 24, 48, 72 hours).

At each time point, separate the ADC from the plasma components using a suitable method,

such as size-exclusion chromatography (SEC) or affinity chromatography.

Quantify the amount of intact ADC and released payload using techniques like high-

performance liquid chromatography (HPLC) or mass spectrometry (MS).

Calculate the percentage of ADC remaining intact over time to determine the linker stability.

ADC

Incubation
(Time course)

Human Plasma
(37°C)

Separation
(e.g., SEC-HPLC)

Analysis
(Quantification of
intact ADC and

released payload)

Click to download full resolution via product page

Caption: Workflow for a linker stability assay in human plasma.

Drug-to-Antibody Ratio (DAR) Measurement
Objective: To determine the average number of payload molecules conjugated to a single

antibody molecule. The DAR is a critical quality attribute of an ADC that affects its potency and

pharmacokinetics.

Methodology:

Hydrophobic Interaction Chromatography (HIC): This is a widely used method to separate

ADC species with different numbers of conjugated payloads.

Inject the ADC sample onto a HIC column.

Elute the different DAR species using a decreasing salt gradient.

The area of each peak corresponds to the relative abundance of each DAR species. The

weighted average DAR can then be calculated.
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Mass Spectrometry (MS): This technique provides a direct measurement of the molecular

weight of the ADC, from which the DAR can be accurately determined.

Introduce the ADC sample into the mass spectrometer.

Deconvolute the resulting mass spectrum to identify the masses of the different DAR

species.

Calculate the average DAR based on the relative intensities of the mass peaks.

In Vitro Cytotoxicity Assays
Objective: To evaluate the potency of the ADC in killing target cancer cells.

Methodology:

Seed target cancer cells in a multi-well plate and allow them to adhere overnight.

Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free

payload for a specified duration (e.g., 72-96 hours).

Assess cell viability using a suitable method, such as the MTS or CellTiter-Glo assay.

Plot the cell viability against the drug concentration and determine the half-maximal inhibitory

concentration (IC50) for each compound. A lower IC50 value indicates higher potency.
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Caption: General workflow for an in vitro cytotoxicity assay.

Conclusion
The linker is a pivotal component in the design of an effective and safe antibody-drug

conjugate. The choice between a cleavable and a non-cleavable linker, and the specific

chemistry within each class, must be carefully considered based on the biological properties of

the target and the physicochemical characteristics of the payload. Rigorous experimental

evaluation of linker stability, drug-to-antibody ratio, and in vitro potency is essential for the

successful development of novel ADC therapeutics. The methodologies and principles outlined

in this guide provide a solid foundation for researchers and drug developers working in this

exciting and rapidly evolving field.
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To cite this document: BenchChem. [Introduction to Antibody-Drug Conjugate (ADC)
Linkers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13784200#introduction-to-antibody-drug-conjugate-
linkers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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